molecular formula C14H11N3O2 B12939052 N-Methyl-2-nitroacridin-9-amine CAS No. 56809-13-3

N-Methyl-2-nitroacridin-9-amine

Cat. No.: B12939052
CAS No.: 56809-13-3
M. Wt: 253.26 g/mol
InChI Key: NNTRXZYGSOHGKB-UHFFFAOYSA-N
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Description

N-Methyl-2-nitroacridin-9-amine is a derivative of acridine, a heterocyclic compound known for its wide range of applications in various fields such as pharmacology, material sciences, and photophysics. Acridine derivatives have been extensively studied for their biological activities, including anti-cancer, anti-bacterial, and anti-protozoal properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-Methyl-2-nitroacridin-9-amine typically involves the nitration of acridine derivatives followed by N-methylation. One common method is the direct reductive N-methylation of nitro compounds, which is more straightforward compared to conventional N-methylation of amines. This method avoids the prepreparation of NH-free amines and significantly shortens the separation and purification steps .

Industrial Production Methods: Industrial production of this compound involves large-scale nitration and methylation processes. The use of mechanochemical methods, such as ball milling, has been reported to be efficient and environmentally friendly. This method allows for solvent-free synthesis, reducing the environmental impact and energy consumption .

Chemical Reactions Analysis

Types of Reactions: N-Methyl-2-nitroacridin-9-amine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-Methyl-2-nitroacridin-9-amine primarily involves DNA intercalation. The planar structure of the acridine ring allows it to insert between DNA base pairs, disrupting the helical structure and interfering with DNA replication and transcription. This intercalation is driven by charge transfer and π-stacking interactions . The compound may also interact with DNA repair enzymes, further inhibiting cellular processes .

Comparison with Similar Compounds

  • Acriflavine
  • Proflavine
  • Quinacrine
  • Thiazacridine
  • Azacridine

Comparison: N-Methyl-2-nitroacridin-9-amine is unique due to its specific substitution pattern, which enhances its ability to intercalate into DNA and disrupt biological processes. Compared to other acridine derivatives, it may offer improved selectivity and potency in targeting cancer cells .

Properties

CAS No.

56809-13-3

Molecular Formula

C14H11N3O2

Molecular Weight

253.26 g/mol

IUPAC Name

N-methyl-2-nitroacridin-9-amine

InChI

InChI=1S/C14H11N3O2/c1-15-14-10-4-2-3-5-12(10)16-13-7-6-9(17(18)19)8-11(13)14/h2-8H,1H3,(H,15,16)

InChI Key

NNTRXZYGSOHGKB-UHFFFAOYSA-N

Canonical SMILES

CNC1=C2C=C(C=CC2=NC3=CC=CC=C31)[N+](=O)[O-]

Origin of Product

United States

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